6-Bromoisoxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach involves the intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Solvents: Dimethylformamide (DMF) and pyridine are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
6-Bromoisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antibacterial and anticancer properties.
Industry: The compound’s derivatives have shown pesticidal activity and are used as herbicide antidotes.
Mechanism of Action
The mechanism of action of 6-Bromoisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of hormone-dependent cancers.
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but with different substitution patterns.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Uniqueness: 6-Bromoisoxazolo[5,4-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H3BrN2O |
---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
6-bromo-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H |
InChI Key |
WSEMSIHDYBXALO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.